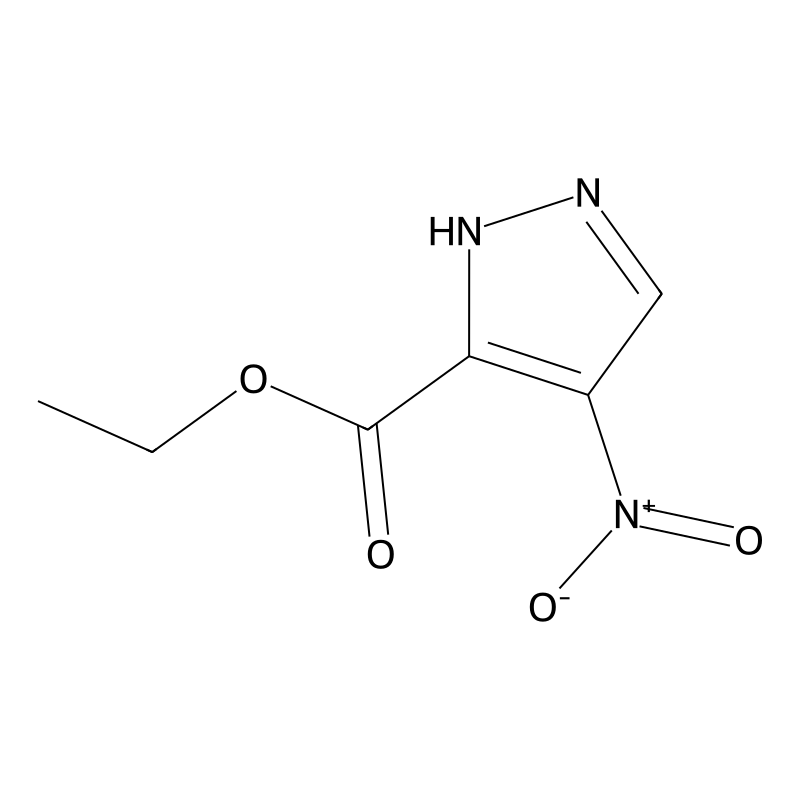Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Preparation of Isoxazole Derivatives
Field: Organic Chemistry
Application: Ethyl 4-nitro-1H-pyrazole-5-carboxylate is used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides
Results: The outcomes of these reactions would be the desired isoxazole derivatives, which could have various applications in further chemical synthesis or biological studies
Preparation of 4-Chloromethylpyrazole
Field: Organic Chemistry.
Application: Ethyl 4-pyrazolecarboxylate was used in the preparation of 4-chloromethylpyrazole.
Copper-Diamine-Catalyzed N-Arylation Reaction
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a five-membered ring structure containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 185.14 Da. The compound is notable for its nitro and carboxylate functional groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .
The presence of the nitro group allows for diverse chemical transformations, while the carboxylate moiety can participate in a variety of reactions, making this compound a valuable intermediate in synthetic chemistry.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
- Cyclization: This compound can also participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include:
- Reduction: Hydrogen gas with palladium on carbon.
- Substitution: Ammonia or amines under elevated temperatures.
- Cyclization: Acidic or basic conditions depending on the desired product.
Ethyl 4-nitro-1H-pyrazole-5-carboxylate exhibits significant biological activity due to its interaction with various enzymes and proteins. It has been shown to influence biochemical pathways related to oxidative stress responses and inflammation. The nitro group can undergo reduction, forming reactive intermediates that modify proteins and enzymes, thereby altering their activity.
In cellular studies, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate transcription factors involved in inflammatory responses, leading to changes in gene expression associated with inflammation.
The synthesis of ethyl 4-nitro-1H-pyrazole-5-carboxylate typically involves cyclocondensation reactions. A common method includes the reaction of ethyl acetoacetate with hydrazine hydrate followed by nitration using concentrated nitric acid and sulfuric acid. This multi-step process allows for the introduction of both the pyrazole ring and the nitro group.
In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can improve yield and reduce production costs.
Ethyl 4-nitro-1H-pyrazole-5-carboxylate has numerous applications across various fields:
- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential anti-inflammatory and anticancer properties.
- Agrochemicals: This compound is explored for use in developing new agricultural chemicals due to its biological activity.
- Coordination Chemistry: It is utilized in creating coordination compounds that may have unique properties based on their metal-ligand interactions .
Research indicates that ethyl 4-nitro-1H-pyrazole-5-carboxylate interacts with multiple biochemical pathways. Its ability to modify protein activity through reactive intermediates suggests potential roles in therapeutic applications targeting oxidative stress and inflammation-related diseases. Studies have shown that this compound can influence the activity of specific transcription factors, thereby affecting gene expression profiles linked to inflammatory responses.
Several compounds share structural similarities with ethyl 4-nitro-1H-pyrazole-5-carboxylate, each exhibiting unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | 494791-30-9 | Contains a carboxylic acid instead of an ester group |
| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 309740-49-6 | Methyl substitution at position 1 |
| Ethyl 4-amino-1H-pyrazole-5-carboxylate | 27116-93-4 | Amino group instead of nitro |
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is distinguished by its specific substitution pattern, which influences its chemical reactivity and biological activity compared to these similar compounds. Its unique combination of functional groups makes it particularly versatile for further chemical transformations and applications in medicinal chemistry .








